N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide
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Overview
Description
. Its unique structure, which combines an isochroman moiety with a furan carboxamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with furan-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The isochroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Isochroman-3-ylmethylamine derivatives.
Substitution: Halogenated or nitrated isochroman derivatives.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Shares the isochroman moiety but differs in the heterocyclic ring structure.
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: Contains a phenoxyacetamide group instead of the furan carboxamide.
N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide: Features a benzamide group with methoxy substituents.
Uniqueness
N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide is unique due to its combination of the isochroman and furan carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an isochroman moiety and a furan-based carboxamide. Its chemical structure can be represented as follows:
This compound is synthesized through the reaction of isochroman-3-ylmethylamine with furan-3-carboxylic acid, typically using coupling agents like EDCI and bases such as triethylamine under controlled conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan ring and isochroman moiety are believed to facilitate these interactions, leading to diverse biological effects. Specific pathways influenced by this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors related to cell signaling pathways, affecting cellular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be notably low, suggesting potent antibacterial activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that this compound induces cytotoxicity at specific concentrations (IC50 values ranging from 200 to 300 µg/mL). These findings indicate its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound demonstrated an MIC of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, highlighting its potential as an antimicrobial agent .
- Cytotoxic Effects : In cell viability assays, the compound showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, suggesting significant antiproliferative effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide | Benzene sulfonamide | Antimicrobial |
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide | Furan carboxamide | Anticancer |
N-(isochroman-3-ylmethyl)-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazine | Pyrazolo derivative | Antiviral |
This table illustrates the diversity in biological activities among similar compounds, emphasizing the distinctiveness of this compound.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(16(18)14-6-7-19-10-14)9-15-8-12-4-2-3-5-13(12)11-20-15/h2-7,10,15H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEYJEAPEMELLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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